

# A Comparative Analysis of the Safety Pharmacology and Toxicology of CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**CHF-6523** is a novel inhaled, selective phosphoinositide 3-kinase  $\delta$  (PI3K $\delta$ ) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This guide provides a detailed comparison of the safety pharmacology and toxicology profile of **CHF-6523** with its peers, including other inhaled PI3K $\delta$  inhibitors and inhaled phosphodiesterase 4 (PDE4) inhibitors, supported by available preclinical and clinical data.

## **Executive Summary**

CHF-6523 has demonstrated a promising preclinical safety profile, characterized by high selectivity for PI3K $\delta$  and a lack of significant off-target effects in extensive screening panels.[2] In vitro and in vivo studies have indicated no major risks to the central nervous, respiratory, or cardiovascular systems.[2] Furthermore, CHF-6523 was found to be non-mutagenic and well-tolerated in repeat-dose toxicology studies in rats and dogs.[2] In early clinical trials, CHF-6523 was generally well-tolerated, with the most common adverse event being mild, inhalation-related cough.[3] This profile compares favorably with other PI3K $\delta$  inhibitors and PDE4 inhibitors, some of which have been associated with systemic side effects or preclinical toxicology findings that have hindered their development.

## In Vitro Safety and Selectivity

A critical aspect of drug development is ensuring high selectivity for the intended target to minimize off-target effects. **CHF-6523** has been extensively profiled for its selectivity against



other PI3K isoforms and a broad panel of kinases.

Table 1: In Vitro Selectivity Profile of CHF-6523 and Peer PI3K $\delta$  Inhibitors

| Compoun     | Target                | pIC50 /<br>pKia       | Selectivit<br>y vs<br>Pl3Kα | Selectivit<br>y vs<br>PI3Kβ | Selectivit<br>y vs<br>PI3Ky          | Source                                                                                     |
|-------------|-----------------------|-----------------------|-----------------------------|-----------------------------|--------------------------------------|--------------------------------------------------------------------------------------------|
| CHF-6523    | РІЗКδ                 | pKia: 9.07            | ~257-fold                   | ~65-fold                    | ~105-fold                            | [2]                                                                                        |
| ΡΙ3Κα       | pKia: 6.66            | -                     | -                           | -                           | [2]                                  |                                                                                            |
| РІЗКβ       | pKia: 7.26            | -                     | -                           | -                           | [2]                                  |                                                                                            |
| РІЗКу       | pKia: 7.05            | -                     | -                           | -                           | [2]                                  |                                                                                            |
| Nemiralisib | ΡΙ3Κδ                 | pKi: 9.9              | High                        | High                        | High                                 | GSK22695<br>57, a<br>potent and<br>selective<br>PI3K $\delta$<br>inhibitor(pK<br>i = 9.9). |
| AZD8154     | ΡΙ3Κδ                 | pIC50: 9.2<br>(human) | ~100-fold                   | ~237-fold                   | Slightly less selective for δ over γ | [4]                                                                                        |
| РІЗКу       | pIC50: 9.1<br>(human) | -                     | -                           | -                           | [4]                                  |                                                                                            |
| ΡΙ3Κα       | pIC50: 7.2<br>(human) | -                     | -                           | -                           | [4]                                  | -                                                                                          |
| РІЗКβ       | pIC50: 5.9<br>(human) | -                     | -                           | -                           | [4]                                  |                                                                                            |

Note: Selectivity is calculated from the ratio of IC50 or Ka values. Higher fold values indicate greater selectivity for PI3K $\delta$ .



In a comprehensive kinase panel screening of 468 human kinases, **CHF-6523** at a concentration of 1  $\mu$ M (a concentration that achieves 100% inhibition of PI3K $\delta$ ) showed significant interaction with only two other kinases.[2] Furthermore, in a panel of 68 assays covering receptors, ion channels, enzymes, and transporters, **CHF-6523** did not exhibit any significant interactions at 1  $\mu$ M.[2]

## **Preclinical Safety Pharmacology**

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

Table 2: Summary of Preclinical Safety Pharmacology Findings



| Assay                           | CHF-6523                                                                         | Nemiralis<br>ib                                                                                       | AZD8154                                                                                                                      | Roflumila<br>st                                                                                                                        | Cilomilas<br>t                     | Tanimilas<br>t<br>(CHF6001<br>)                                                        |
|---------------------------------|----------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------------|
| Cardiovasc<br>ular<br>(hERG)    | No effect<br>level > 100<br>μM (GLP<br>assay)[2]                                 | Showed some hERG activity, leading to the developme nt of a follow-up compound with reduced activity. | Data not<br>publicly<br>available.                                                                                           | No<br>significant<br>cardiovasc<br>ular safety<br>concerns<br>identified in<br>a large<br>analysis of<br>clinical trial<br>data.[1][5] | Data not<br>publicly<br>available. | Well- tolerated with no cardiovasc ular signals in clinical trials.[6]                 |
| Cardiovasc<br>ular (In<br>Vivo) | No risks identified in in vivo telemetry in dogs after a single inhaled dose.[2] | Induces concentrati on- dependent increases in QT interval in vivo.                                   | Acceptable safety profile in a Phase 1 clinical study with no clinically significant drug-associated safety concerns. [4][7] | No<br>significant<br>adverse<br>cardiovasc<br>ular events<br>reported in<br>preclinical<br>studies.[8]                                 | Data not<br>publicly<br>available. | No<br>significant<br>cardiovasc<br>ular<br>adverse<br>events in<br>clinical<br>trials. |



| Central<br>Nervous<br>System<br>(CNS) | No risks identified in safety pharmacol ogy studies.[2]                | Data not<br>publicly<br>available. | Data not<br>publicly<br>available. | No<br>proconvuls<br>ant effects<br>observed<br>in safety<br>analyses. | Limited CNS penetration expected to reduce side effects compared to first- generation PDE4 inhibitors. [9] | Good<br>tolerability<br>and safety<br>profile in<br>clinical<br>trials.[10] |
|---------------------------------------|------------------------------------------------------------------------|------------------------------------|------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Respiratory<br>System                 | No risks<br>identified in<br>safety<br>pharmacol<br>ogy<br>studies.[2] | Data not<br>publicly<br>available. | Data not<br>publicly<br>available. | Not a direct<br>bronchodil<br>ator.                                   | Improves lung function.                                                                                    | Improves<br>lung<br>function.                                               |

# **Toxicology**

Repeat-dose toxicology studies are conducted to characterize the toxicological profile of a test substance following repeated administration.

Table 3: Summary of Repeat-Dose Toxicology Findings



|             |             |               | No                                                                                         |                                                                                                    |                                                                                                                                       |
|-------------|-------------|---------------|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Compound    | Species     | Duration      | No-<br>Observed-<br>Adverse-<br>Effect Level<br>(NOAEL)                                    | Key<br>Findings                                                                                    | Source                                                                                                                                |
| CHF-6523    | Rat, Dog    | 4 weeks       | Rat: Safety margin >200- fold; Dog: Safety margin >150-fold over predicted human dose. [2] | Well-tolerated<br>up to high<br>doses with no<br>relevant<br>histological<br>findings.[2]          | [2]                                                                                                                                   |
| AZD8154     | Rat, Monkey | 3 months      | Rat: 603<br>μg/kg/day;<br>Monkey: 56.4<br>μg/kg/day.[4]                                    | Gastrointestin al and skin inflammation at higher doses. Accumulation of alveolar macrophages .[4] | [4]                                                                                                                                   |
| Roflumilast | Rat         | Not specified | Not specified                                                                              | Gastrointestin<br>al and<br>cardiac<br>findings at<br>doses higher<br>than for<br>clinical use.    | Roflumilast is a PDE4 inhibitor, a non-steroid, anti-inflammatory active substance designed to target both the systemic and pulmonary |



|                      |                       |               |                    |                                                               | inflammation associated with COPD.                                                                                                                                                                                                                                                                                         |
|----------------------|-----------------------|---------------|--------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cilomilast           | Rat, Mouse,<br>Monkey | Not specified | Not specified      | Vasculitis observed in rats and mice at high doses.           | [5]                                                                                                                                                                                                                                                                                                                        |
| Tanimilast (CHF6001) | Rat                   | 14 days       | 4.4<br>μmol/kg/day | Well-tolerated upon topical administratio n in animal models. | When given topically to ferrets, no emesis and nausea were evident up to 10-20 µmol/kg, respectively, while the PDE4 inhibitor GSK-256066 induced nausea at 1 µmol/kg i.t. A 14-day inhalation toxicology study in rat showed a no observed adverse effect level dose of 4.4 µmol/kg/die for CHF6001, and lower than 0.015 |



µmol/kg/die for GSK-256066.

### Genotoxicity

**CHF-6523** was evaluated for its potential to cause genetic mutations and chromosomal damage. It showed no mutagenic, clastogenic, or aneugenic potential in a battery of non-GLP and GLP assays, including the Ames test.[2]

## **Clinical Safety**

In a three-part, first-in-human study, **CHF-6523** was administered to healthy volunteers and patients with stable COPD.[3] The primary objective was to assess its safety and tolerability.[3]

Key Clinical Safety Findings for CHF-6523:

- Adverse Events: Generally well-tolerated. The most frequently reported adverse event was cough, which was typically mild to moderate and resolved within an hour of dosing.[3] In a study with COPD patients, 95.2% reported cough as an adverse event.[3]
- Serious Adverse Events: No serious adverse events were reported in the initial studies in healthy volunteers.

Comparative Clinical Adverse Events:

- Nemiralisib: Cough was also a common adverse event in clinical trials.[12]
- Roflumilast (oral PDE4 inhibitor): Associated with gastrointestinal side effects (diarrhea, nausea), weight loss, and psychiatric events (insomnia, anxiety, depression).[9][13]
- Cilomilast (oral PDE4 inhibitor): Gastrointestinal adverse events were common.[14]
- Tanimilast (inhaled PDE4 inhibitor): Showed a good tolerability and safety profile in clinical trials with no evidence of PDE4 inhibitor class-related side effects.[6][10]

# **Experimental Protocols**



Detailed methodologies for key safety and toxicology assays are crucial for the interpretation of results.

### **hERG Assay (Potassium Channel Blockade)**

- Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
- Methodology: The potential of CHF-6523 to inhibit the hERG channel was assessed in a GLP-compliant assay.[2] While the specific methodology for CHF-6523 is not detailed in the public domain, standard practice involves using patch-clamp electrophysiology on cells stably expressing the hERG channel. Different concentrations of the test compound are applied to the cells, and the effect on the hERG current is measured. The concentration that causes 50% inhibition (IC50) is determined. A No-Observed-Effect-Level (NOEL) is the highest concentration at which no significant inhibition is observed.

### **Ames Test (Bacterial Reverse Mutation Assay)**

- Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
- Methodology: The Ames test for CHF-6523 was conducted as part of its non-GLP and GLP genotoxicity screening.[2] The standard protocol involves exposing several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted and compared to a negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive (mutagenic) result.

### In Vivo Cardiovascular Telemetry

 Objective: To continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in conscious, freely moving animals to detect any adverse effects of a drug candidate.



Methodology: For CHF-6523, in vivo telemetry was conducted in dogs after a single inhaled dose.[2] This typically involves the surgical implantation of a telemetry transmitter that records and transmits physiological data. After a recovery period, the animals are administered the test compound, and data is collected continuously for a specified period. This allows for the assessment of changes in cardiovascular function without the confounding effects of anesthesia or restraint.

### **Repeat-Dose Inhalation Toxicology**

- Objective: To evaluate the potential toxicity of a substance after repeated inhalation exposure over a defined period.
- Methodology: CHF-6523 was administered once-daily via inhalation to rats and dogs for 4 weeks.[2] Such studies involve exposing animals to the test article at multiple dose levels and a control (air or vehicle). A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and, at termination, organ weights and histopathological examination of all major tissues, with a particular focus on the respiratory tract. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no treatment-related adverse effects are observed.

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: PI3K $\delta$  Signaling Pathway and Inhibition by CHF-6523.





Click to download full resolution via product page

Caption: Preclinical Safety Testing Workflow for Inhaled Drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ovid.com [ovid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expectoration | CHF6523 data suggest that the phosphoinositide 3-kinase delta isoform is not a suitable target for the management of COPD | springermedicine.com [springermedicine.com]



- 4. AZD8154 [openinnovation.astrazeneca.com]
- 5. Cardiovascular safety in patients receiving roflumilast for the treatment of COPD -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PDE4 Inhibitor Tanimilast Restrains the Tissue-Damaging Properties of Human Neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of pharmacokinetics, safety and tolerability in a first-in-human study for AZD8154, a novel inhaled selective PI3Kyδ dual inhibitor targeting airway inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roflumilast: a green signal is yet to come PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilomilast: a second generation phosphodiesterase 4 inhibitor for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 14. Cilomilast for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety Pharmacology and Toxicology of CHF-6523]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577009#safety-pharmacology-and-toxicology-of-chf-6523-compared-to-peers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com